4-Iodobutanal

Description

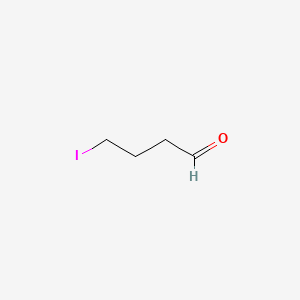

Structure

3D Structure

Properties

IUPAC Name |

4-iodobutanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-3-1-2-4-6/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTKCMWSSKTZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228120 | |

| Record name | 4-Iodobutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77406-93-0 | |

| Record name | 4-Iodobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077406930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodobutanal: A Bifunctional Building Block for Chemical Synthesis and Drug Discovery

An In-depth Technical Guide on the Chemical Properties and Stability of 4-Iodobutanal for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a member of the haloaldehyde class of organic compounds, is a versatile bifunctional molecule of significant interest in synthetic chemistry. Its structure, featuring a reactive aldehyde group and a terminal iodine atom, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and radiolabeled compounds. This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of this compound, with a focus on its applications in research and drug development.

Chemical and Physical Properties

This compound is characterized by the presence of both an electrophilic carbonyl carbon in the aldehyde functional group and a carbon atom susceptible to nucleophilic attack at the carbon-iodine bond. This dual reactivity is central to its synthetic utility. While experimentally determined physical properties are not widely reported, calculated values provide an estimation of its characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77406-93-0 | [1] |

| Molecular Formula | C₄H₇IO | [1] |

| Molecular Weight | 198.00 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point (calculated) | 194.372 °C at 760 mmHg | [1] |

| Density (calculated) | 1.789 g/cm³ | [1] |

| Solubility | Soluble in organic solvents. | [1] |

Stability and Handling

Stability

For rigorous stability assessment, accelerated stability studies are recommended. These studies would involve exposing the compound to elevated temperatures and humidity to model degradation kinetics and identify decomposition byproducts, which could be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS).

Handling and Storage

Given its reactivity, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Reactivity and Synthetic Applications

The bifunctional nature of this compound allows for a diverse range of chemical transformations, which can be broadly categorized into reactions at the aldehyde group and reactions at the carbon-iodine bond.

Reactions at the Aldehyde Group

The aldehyde functionality in this compound is a key site for nucleophilic addition and other characteristic aldehyde reactions.

-

Chemoselective Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 4-iodobutanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1]

-

Chemoselective Oxidation: Oxidation of the aldehyde group leads to the formation of 4-iodobutyric acid. Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be employed for this purpose.[1]

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions at the Carbon-Iodine Bond

The carbon-iodine bond is the most reactive among halobutanal series due to its lower bond enthalpy, making the iodine atom an excellent leaving group.[1]

-

Nucleophilic Substitution: this compound readily undergoes Sₙ2 reactions where the iodide ion is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminal position. Examples include:

The general scheme for these Sₙ2 reactions is: R-I + Nu⁻ → R-Nu + I⁻

The reactivity order for haloalkanes in nucleophilic substitution is I > Br > Cl > F.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and handling of this compound are not extensively documented in the readily available literature. However, a general synthetic approach has been described.

Synthesis of this compound

One reported method for the synthesis of this compound involves the oxidative ring cleavage of cyclobutanol derivatives. For instance, the reaction of cyclobutanol with bis-(pyridine)iodonium(I) tetrafluoroborate under visible light irradiation has been reported to yield γ-iodobutanal.[1]

A common method for the preparation of aldehydes is the oxidation of primary alcohols. Therefore, a plausible, though not explicitly detailed, synthesis of this compound would involve the oxidation of 4-iodobutanol. The Swern oxidation is a mild and efficient method for this transformation.

Conceptual Workflow for Swern Oxidation of 4-Iodobutanol:

Caption: Conceptual workflow for the synthesis of this compound via Swern oxidation of 4-iodobutanol.

Potential Biological Significance and Signaling Pathways

While this compound is a valuable synthetic intermediate, its direct involvement in specific biological signaling pathways is not documented in the reviewed scientific literature. However, its chemical nature as a reactive electrophilic aldehyde suggests potential for interaction with biological nucleophiles such as proteins and nucleic acids.

Aliphatic aldehydes are known to be reactive electrophilic species that can form covalent adducts with cellular macromolecules, leading to cellular stress and toxicity.[2] For instance, the well-studied lipid peroxidation product, 4-hydroxy-2-nonenal (4-HNE), is a signaling molecule that can modulate various cellular processes through its adduction to proteins.[2]

Given the structural similarities and the presence of a reactive aldehyde group, it is plausible that this compound could act as an electrophilic probe to react with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) on proteins. Such interactions could potentially modulate protein function and influence cellular signaling. However, at present, this remains a hypothesis, and further research, such as proteomics studies, would be required to identify potential protein targets of this compound and elucidate any subsequent effects on cellular pathways.

The following diagram illustrates a hypothetical workflow for identifying protein targets of this compound using a chemical proteomics approach.

Caption: Hypothetical workflow for identifying protein targets of this compound.

Conclusion

This compound is a highly versatile and reactive bifunctional molecule with significant potential in organic synthesis. Its ability to undergo a variety of chemical transformations at both the aldehyde and the carbon-iodine centers makes it a valuable building block for the construction of complex molecular architectures. While its direct role in biological signaling pathways has not been established, its electrophilic nature suggests a potential for interaction with cellular macromolecules, warranting further investigation. For researchers and drug development professionals, this compound represents a promising tool for the synthesis of novel compounds and potentially as a probe to explore biological systems. Further experimental characterization of its physical properties and detailed optimization of its synthetic protocols will undoubtedly expand its applications in the future.

References

Synthesis of 4-Iodobutanal from Cyclobutanol: A Proposed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct, one-pot synthesis of 4-iodobutanal from cyclobutanol is not a well-documented transformation in existing chemical literature. This guide, therefore, presents a plausible multi-step synthetic pathway based on established and analogous chemical reactions. The experimental protocols provided are derived from literature procedures for similar transformations and may require optimization for this specific synthetic route.

Introduction

This compound is a valuable bifunctional molecule containing both a reactive aldehyde and a primary iodide. This combination makes it a useful building block in organic synthesis, particularly for the introduction of a four-carbon chain with orthogonal reactivity at each end. Its applications can be found in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide outlines a proposed three-stage synthesis of this compound starting from the readily available cyclobutanol. The proposed route involves:

-

Ring-Opening of Cyclobutanol: An acid-catalyzed hydrolysis to yield 1,4-butanediol.

-

Selective Mono-iodination of 1,4-Butanediol: A two-step process involving the protection of one hydroxyl group, iodination of the other, and subsequent deprotection to yield 4-iodobutan-1-ol.

-

Oxidation of 4-iodobutan-1-ol: A mild oxidation to afford the target this compound.

Proposed Synthetic Pathway

The overall proposed transformation is depicted in the workflow below:

4-Iodobutanal as a bifunctional building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutanal is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a primary alkyl iodide, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The aldehyde functionality is susceptible to nucleophilic attack, oxidation, and reduction, while the carbon-iodine bond can readily participate in nucleophilic substitution and various cross-coupling reactions. This dual reactivity enables chemists to perform selective transformations at either end of the molecule or to engage both functionalities in sequential or tandem reactions, facilitating the efficient construction of diverse molecular architectures.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇IO | [1] |

| Molecular Weight | 198.00 g/mol | [2] |

| CAS Number | 77406-93-0 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point (Predicted) | 194.372 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.789 g/cm³ | [2] |

| Solubility | Soluble in organic solvents | [2] |

Table 2: Predicted Spectroscopic Data of this compound

| Spectroscopy | Predicted Data | Reference |

| ¹H NMR | Aldehydic proton (triplet) at δ 9.5-9.8 ppm. Protons on the carbon adjacent to iodine (α-protons, triplet) at δ ~3.2 ppm. Protons on β and γ carbons resonating further upfield. | [2] |

| Mass Spectrometry (EI) | Molecular ion peak ([M]⁺) at m/z 198 (may be weak). Characteristic fragment ions at m/z 127 ([I]⁺), m/z 71 ([C₄H₇O]⁺ from C-I cleavage), and m/z 70 ([M-HI]⁺). McLafferty rearrangement may lead to a fragment at m/z 158. α-Cleavage can result in fragments at m/z 197 ([M-H]⁺) and m/z 29 ([CHO]⁺). | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with one of the most efficient being the oxidative ring cleavage of cyclobutanol.

Experimental Protocol: Synthesis from Cyclobutanol

This method provides a high-yield synthesis of this compound.

Reaction: Oxidative ring cleavage of cyclobutanol.

Reagents and Conditions:

-

Cyclobutanol

-

Bis-(pyridine)iodonium(I) tetrafluoroborate

-

Visible light irradiation

Procedure:

-

In a suitable reaction vessel, dissolve cyclobutanol in an appropriate solvent.

-

Add bis-(pyridine)iodonium(I) tetrafluoroborate to the solution.

-

Irradiate the reaction mixture with visible light while maintaining a controlled temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Yield: 92%[2]

Reactions of this compound as a Bifunctional Building Block

The dual functionality of this compound allows for a diverse array of synthetic transformations, making it a powerful tool for the construction of complex molecules.

Reactions at the Aldehyde Functionality

The electrophilic aldehyde group readily undergoes reactions with various nucleophiles.

A key application of this compound is in the synthesis of substituted pyrrolidines, a common motif in pharmaceuticals. This can be achieved through a reductive amination followed by intramolecular cyclization.

Experimental Protocol: Synthesis of N-Benzylpyrrolidine (Adapted from a general procedure)

This protocol describes the synthesis of an N-substituted pyrrolidine via reductive amination of this compound followed by in-situ cyclization.

Reaction: Reductive amination and intramolecular cyclization.

Reagents and Conditions:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB) as the reducing agent

-

Dichloroethane (DCE) as the solvent

-

Room temperature

Procedure:

-

To a solution of this compound (1.0 eq) in dichloroethane, add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzylpyrrolidine.

Reactions at the Carbon-Iodine Bond

The carbon-iodine bond is susceptible to nucleophilic substitution and is an excellent partner in various cross-coupling reactions.

This compound can serve as the organohalide component in Suzuki and Sonogashira cross-coupling reactions, allowing for the introduction of various carbon-based substituents.

Experimental Protocol: Suzuki Coupling (General Procedure)

This protocol outlines a general procedure for the Suzuki coupling of an alkyl iodide with an organoboronic acid.

Reaction: Palladium-catalyzed cross-coupling.

Reagents and Conditions:

-

This compound

-

Aryl- or vinylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Elevated temperature

Procedure:

-

To a degassed mixture of a suitable solvent, add this compound (1.0 eq), the organoboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (e.g., 5 mol%) to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the 4-substituted butanal.

Tandem and Intramolecular Reactions

The bifunctional nature of this compound is ideal for designing tandem or cascade reactions where both functional groups react in a single pot, often leading to the rapid construction of complex cyclic systems.

Under the influence of samarium(II) iodide (SmI₂), this compound can undergo an intramolecular Barbier reaction to form a five-membered ring. The reaction is believed to proceed through the formation of an organosamarium(III) species which then adds to the aldehyde carbonyl.

Conclusion

This compound is a highly valuable and versatile bifunctional building block in organic synthesis. Its orthogonal reactivity allows for selective transformations at either the aldehyde or the alkyl iodide moiety, as well as for the design of elegant tandem reactions for the efficient synthesis of complex cyclic and acyclic molecules. The ability to participate in a wide range of reactions, including nucleophilic additions, substitutions, and modern cross-coupling reactions, ensures its continued importance in the fields of medicinal chemistry, natural product synthesis, and materials science. Further exploration of its reactivity, particularly in asymmetric catalysis and the development of novel cascade reactions, will undoubtedly lead to new and innovative synthetic methodologies.

References

Spectroscopic Profile of 4-Iodobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodobutanal, a bifunctional molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra, this document focuses on predicted spectroscopic data, offering a valuable reference for the characterization of this compound. The guide is structured to provide an in-depth understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside detailed experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, providing a baseline for its structural identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.7 | Triplet (t) | Aldehydic proton (CHO) |

| ~3.2 | Triplet (t) | Methylene protons adjacent to iodine (CH₂-I) |

| ~2.7 | Doublet of triplets (dt) | Methylene protons adjacent to the carbonyl group (CH₂-CHO) |

| ~2.1 | Multiplet (m) | Methylene protons beta to both functional groups (CH₂-CH₂-CH₂) |

Note: Predicted chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~202 | Carbonyl carbon (C=O) |

| ~45 | Methylene carbon adjacent to the carbonyl group (CH₂-CHO) |

| ~30 | Methylene carbon beta to both functional groups (CH₂-CH₂-CH₂) |

| ~7 | Methylene carbon adjacent to iodine (CH₂-I) |

Note: Predicted chemical shifts are relative to a standard reference.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 2820-2720 | Medium, often two bands | C-H stretch (aldehydic) |

| 1740-1720 | Strong | C=O stretch (carbonyl)[1] |

| 1465-1440 | Medium | C-H bend (methylene) |

| ~500 | Medium-Weak | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 198 | [C₄H₇IO]⁺ | Molecular Ion ([M]⁺)[1] |

| 197 | [C₄H₆IO]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 127 | [I]⁺ | Cleavage of the C-I bond[1] |

| 71 | [C₄H₇O]⁺ | Cleavage of the C-I bond |

| 70 | [C₄H₆O]⁺ | Loss of HI |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

| 29 | [CHO]⁺ | Alpha-cleavage |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for a small organic molecule like this compound and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and its non-interference with the spectral regions of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound directly onto the surface of a diamond attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl, KBr).

-

If using salt plates, create a thin film of the liquid between the plates.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (ATR crystal or salt plates).

-

Place the sample in the IR beam path and record the sample spectrum.

-

Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) as the ionization method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Carbon-iodine bond cleavage in 4-Iodobutanal

An In-Depth Technical Guide to the Carbon-Iodine Bond Cleavage in 4-Iodobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry due to the presence of both a reactive aldehyde group and a labile carbon-iodine bond. The cleavage of the C-I bond is a key step in many of its synthetic applications, proceeding through various mechanisms to generate intermediates that can be harnessed for the construction of complex molecular architectures. This guide provides a comprehensive overview of the principles governing the carbon-iodine bond cleavage in this compound, including thermodynamic considerations, mechanistic pathways, and synthetic applications. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a versatile functional group in organic synthesis.[1] In this compound, the presence of this bond, coupled with an aldehyde functionality, opens up a wide range of synthetic possibilities.[2] Cleavage of the C-I bond can be achieved through homolytic or heterolytic pathways, leading to radical or ionic intermediates, respectively. These intermediates can undergo subsequent reactions, such as cyclization or nucleophilic substitution, to yield diverse products. Understanding the factors that influence the mode of C-I bond cleavage is crucial for controlling the outcome of reactions involving this compound.

Thermodynamic Considerations of C-I Bond Cleavage

The propensity of the C-I bond to cleave is rooted in its relatively low bond dissociation energy (BDE). The BDE for a typical primary C-I bond is approximately 240 kJ/mol (57.6 kcal/mol).[1][3] This relatively low energy barrier allows for cleavage under mild conditions, such as exposure to heat or ultraviolet light.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| C-F | 115 | 481 |

| C-Cl | 83.7 | 350 |

| C-Br | 72.1 | 302 |

| C-I | 57.6 | 240 |

| Data sourced from representative primary alkyl halides.[1][3] |

Mechanistic Pathways of C-I Bond Cleavage

The cleavage of the carbon-iodine bond in this compound can proceed through two primary mechanistic pathways: homolytic cleavage and heterolytic cleavage.

Homolytic Cleavage (Radical Pathway)

Homolytic cleavage involves the symmetrical breaking of the C-I bond, with each atom retaining one of the bonding electrons. This process generates a butan-4-al-1-yl radical and an iodine radical. This pathway is typically initiated by photolysis (UV irradiation) or thermolysis (heating).

Caption: Homolytic cleavage of this compound and subsequent radical cyclization.

The resulting butan-4-al-1-yl radical can undergo intramolecular cyclization, a key step in the synthesis of five-membered rings.[4][5][6] The 5-exo-trig cyclization is kinetically favored, leading to the formation of a cyclopentanone derivative after subsequent quenching of the radical.

Heterolytic Cleavage (Ionic Pathway)

Heterolytic cleavage involves the unsymmetrical breaking of the C-I bond, with the iodine atom taking both bonding electrons to form an iodide ion (I⁻), a good leaving group, and a primary carbocation. However, primary carbocations are generally unstable. Therefore, this pathway is more likely to occur via an SN2 mechanism where a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion without the formation of a discrete carbocation intermediate.

Caption: Heterolytic cleavage of this compound via an SN2 mechanism.

This pathway is fundamental to a variety of synthetic transformations, allowing for the introduction of a wide range of functional groups at the 4-position of the butanal chain.[2]

Experimental Protocols

Protocol for Photolytically Induced Radical Cyclization of this compound

Objective: To synthesize cyclopentanone from this compound via a photolytically induced radical cyclization.

Materials:

-

This compound

-

AIBN (Azobisisobutyronitrile) as a radical initiator (optional, for lower energy UV sources)

-

Tributyltin hydride (Bu₃SnH) as a radical chain carrier and quenching agent

-

Degassed benzene or toluene as solvent

-

UV photoreactor (e.g., with a medium-pressure mercury lamp)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of this compound (1 equivalent) and AIBN (0.1 equivalents, if used) in degassed benzene is prepared in a quartz reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Tributyltin hydride (1.1 equivalents) is added to the solution.

-

The reaction mixture is irradiated with a UV lamp at room temperature with continuous stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield cyclopentanone.

Protocol for Nucleophilic Substitution with Sodium Cyanide

Objective: To synthesize 5-oxopentanenitrile from this compound.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF) or acetone as solvent

-

Standard laboratory glassware

Procedure:

-

A solution of this compound (1 equivalent) in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Sodium cyanide (1.2 equivalents) is added to the solution.

-

The reaction mixture is heated to 50-60 °C and stirred until the reaction is complete, as monitored by TLC.

-

The reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield 5-oxopentanenitrile.[2]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the C-I bond cleavage in this compound.

Table 2: Physicochemical and Reactivity Data

| Property | Value | Reference/Note |

| Molecular Formula | C₄H₇IO | |

| Molecular Weight | 198.00 g/mol | |

| C-I Bond Dissociation Energy | ~57.6 kcal/mol (~240 kJ/mol) | Estimated for a primary alkyl iodide[1][3] |

| Reactivity in SN2 | I > Br > Cl > F | General trend for haloalkanes[2] |

Conclusion

The carbon-iodine bond in this compound is a key functional group that dictates its reactivity and synthetic utility. The cleavage of this bond can be directed through either homolytic or heterolytic pathways by careful selection of reaction conditions. The radical pathway provides an efficient route to cyclic structures, while the ionic pathway allows for the introduction of a variety of nucleophiles. The principles and protocols outlined in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this compound in the development of novel synthetic methodologies and the synthesis of complex target molecules.

References

- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 2. This compound | 77406-93-0 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radical cyclization - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: 4-Iodobutanal (CAS: 77406-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutanal is a bifunctional organic compound of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates both a reactive aldehyde moiety and a primary alkyl iodide, making it a versatile building block for the introduction of a four-carbon chain with orthogonal reactivity. The aldehyde allows for nucleophilic additions, reductions, and oxidations, while the iodo group serves as an excellent leaving group in nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of the key physicochemical properties, synthesis, and reactivity of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 77406-93-0 | [1] |

| Molecular Formula | C₄H₇IO | [1] |

| Molecular Weight | 198.00 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 194.372 °C (Calculated at 760 mmHg) | [1] |

| Density | 1.789 g/cm³ (Calculated) | [1] |

| Solubility | Soluble in organic solvents | [1] |

| InChI Key | ZQTKCMWSSKTZHN-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A notable synthetic route to this compound involves the oxidative ring cleavage of cyclobutanol. This method provides a direct approach to the γ-iodinated aldehyde.

Experimental Protocol: Oxidative Ring Cleavage of Cyclobutanol

This protocol is a representative procedure based on known methodologies for the synthesis of γ-haloaldehydes from cyclobutanol derivatives.

Materials:

-

Cyclobutanol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutanol (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled, stirring solution, add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NIS.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthesis of this compound from Cyclobutanol.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.

Nucleophilic Substitution at the Carbon-Iodine Bond

The primary iodo group is readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminal position of the four-carbon chain.

This protocol provides a representative example of a nucleophilic substitution reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Nitrogen inlet

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic mixture with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 4-azidobutanal can be used in subsequent steps without further purification or can be purified by column chromatography if necessary.

Caption: Nucleophilic substitution reaction of this compound.

Reactions of the Aldehyde Group

The aldehyde functionality of this compound undergoes typical aldehyde reactions, such as Wittig olefination, to form carbon-carbon double bonds.

This protocol is a representative example of a Wittig reaction involving this compound.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)

-

Tetrahydrofuran (THF, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Nitrogen inlet

-

Dichloromethane

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous THF.

-

To this solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield ethyl 6-iodohex-2-enoate.

Caption: Wittig reaction of this compound.

Conclusion

This compound is a highly useful and versatile synthetic intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures relevant to drug discovery and development. The experimental protocols provided herein serve as a guide for the synthesis and manipulation of this important building block. Researchers and scientists are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.

References

Theoretical Insights into the Reaction Mechanisms of 4-Iodobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of 4-iodobutanal. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this document leverages detailed theoretical investigations on analogous compounds, particularly 4-hydroxybutanal, to infer and present the likely reaction pathways. The principles of computational chemistry, including Density Functional Theory (DFT), are applied to elucidate the thermodynamics and kinetics of the potential cyclization and other reactions of this compound.

Introduction to this compound Reactivity

This compound is a bifunctional molecule containing both a reactive aldehyde group and a primary alkyl iodide. This structure allows for a variety of intramolecular reactions, with cyclization being a prominent pathway. The iodine atom, being a good leaving group, facilitates nucleophilic attack by the oxygen of the carbonyl group (or its hydrate/hemiacetal form), leading to the formation of cyclic ethers. Understanding the mechanisms and energetics of these transformations is crucial for controlling reaction outcomes and designing synthetic strategies.

Theoretical Methodology

The data and reaction pathways presented herein are primarily derived from computational studies on analogous systems, such as the Brønsted acid-catalyzed cyclization of 4-hydroxybutanal. The methodologies employed in these theoretical studies typically involve:

-

Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Functionals such as B3LYP are commonly used.

-

Basis Sets: Mathematical functions used to describe the orbitals of electrons in an atom. For iodine-containing compounds, effective core potentials (ECPs) like SDD are often employed for the iodine atom, while Pople-style basis sets (e.g., 6-311++G(d,p)) are used for other atoms.

-

Solvent Modeling: To simulate reactions in solution, continuum solvation models like the Self-Consistent Isodensity Polarized Continuum Model (SCIPCM) or the Conductor-like Polarizable Continuum Model (CPCM) are utilized.

-

Transition State Theory: Used to calculate the rates of elementary reactions. The Gibbs free energy of activation (ΔG‡) is a key parameter determined from the energy difference between the reactants and the transition state.

Proposed Reaction Mechanisms of this compound

Based on the theoretical studies of 4-hydroxybutanal cyclization, we can propose analogous pathways for this compound. The primary reaction is expected to be an intramolecular cyclization.

Intramolecular SN2 Cyclization

The most probable reaction pathway for this compound is an intramolecular SN2 reaction. The carbonyl oxygen, acting as a nucleophile, attacks the carbon atom bearing the iodine, which acts as the leaving group. This reaction can be catalyzed by a Brønsted acid, which protonates the carbonyl oxygen, making it a stronger nucleophile.

A proposed logical workflow for the acid-catalyzed cyclization is presented below:

Caption: Proposed acid-catalyzed cyclization of this compound.

Energetics of Cyclization (Analogous System)

While specific quantitative data for this compound is not available, the study on 4-hydroxybutanal provides valuable insights into the energetics of such cyclizations. The following table summarizes the calculated Gibbs free energy of activation for different pathways in the cyclization of 4-hydroxybutanal in aqueous solution.[1] It is important to note that the presence of iodine as a better leaving group compared to a hydroxyl group would likely lower the activation energy for the cyclization of this compound.

| Pathway Model | Reactants | Intermediate Energy (kcal/mol) | Transition State Energy (kcal/mol) | Feasibility |

| Pathway III (Analogous) | 4-OH-BL + H₃O⁺ | - | - | Feasible |

| Pathway IV (Analogous) | 4-OH-BL + H₃O⁺ + H₂O | -20.6 | - | More Favorable |

Data is for the analogous 4-hydroxybutanal (4-OH-BL) system and serves as a model.[1]

Experimental Protocols for Theoretical Studies

The following outlines a typical experimental protocol for a computational study on reaction mechanisms, based on methodologies reported in the literature.[2][3]

-

Geometry Optimization:

-

The 3D structures of all reactants, intermediates, transition states, and products are optimized.

-

A common level of theory is B3LYP with a suitable basis set (e.g., SDD for iodine and 6-311++G(d,p) for other atoms).

-

-

Frequency Calculations:

-

Harmonic vibrational frequency calculations are performed on all optimized structures at the same level of theory.

-

This confirms that reactants, intermediates, and products are true minima on the potential energy surface (zero imaginary frequencies), and transition states are first-order saddle points (one imaginary frequency).

-

The results are used to calculate thermochemical data such as zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

-

-

Transition State Searching:

-

Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along a reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculations:

-

IRC calculations are performed to confirm that a located transition state connects the correct reactant and product.

-

-

Solvation Effects:

-

Single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model (e.g., CPCM or SCIPCM) to account for the effect of the solvent.

-

The logical flow of a typical computational chemistry study is visualized below:

Caption: Workflow for a computational chemistry investigation.

Conclusion

The theoretical investigation of this compound reaction mechanisms, guided by studies on analogous systems like 4-hydroxybutanal, suggests that intramolecular SN2 cyclization is a highly probable and energetically favorable pathway, especially under acidic conditions. The methodologies outlined provide a robust framework for future computational studies to precisely quantify the reaction barriers and thermodynamics for this compound. Such studies are invaluable for the rational design of synthetic routes and for a deeper understanding of the reactivity of halogenated aldehydes in various chemical and biological contexts.

References

The Advent of a Versatile Reagent: Discovery and First Synthesis of 4-Iodobutanal

For Immediate Release

A cornerstone in the synthesis of diverse chemical entities, 4-iodobutanal, has emerged as a significant bifunctional building block for researchers, scientists, and drug development professionals. This technical guide delves into the discovery and seminal synthetic routes to this versatile aldehyde, providing detailed experimental protocols and a comparative analysis of key methodologies. Its unique combination of a reactive aldehyde and a readily displaceable iodide on a four-carbon chain has positioned it as a valuable intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical industry.

First Synthesis: A Tale of Two Strategies

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its first well-documented and efficient syntheses can be attributed to two primary strategies: the oxidative ring cleavage of a cyclic alcohol and the oxidation of a primary alcohol.

Oxidative Ring Cleavage of Cyclobutanol

A highly efficient and notable method for the synthesis of this compound involves the oxidative ring cleavage of cyclobutanol. This approach, pioneered by Barluenga and his research group, utilizes the potent oxidizing agent bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄). This method provides a direct and high-yielding route to γ-iodoaldehydes.

The reaction proceeds via an oxidative fragmentation of the cyclobutanol ring, driven by the formation of a stable iodonium species. This elegant one-step process directly furnishes the desired this compound in excellent yield.

Experimental Protocol: Synthesis of this compound via Oxidative Ring Cleavage

-

Materials:

-

Cyclobutanol

-

Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of cyclobutanol (1.0 mmol) in dry dichloromethane (5 mL) is prepared in a round-bottom flask under an inert atmosphere.

-

Bis(pyridine)iodonium(I) tetrafluoroborate (1.1 mmol) is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Upon completion of the reaction (monitored by TLC), the mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford the crude this compound, which can be further purified by column chromatography.

-

Oxidation of 4-Iodobutanol

A more classical and widely applicable approach to the synthesis of this compound is the oxidation of the corresponding primary alcohol, 4-iodobutanol. This method offers a reliable pathway to the aldehyde, with the choice of oxidizing agent being critical to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a commonly employed reagent for this transformation, known for its mild and selective oxidation of primary alcohols to aldehydes.

Experimental Protocol: Synthesis of this compound via Oxidation of 4-Iodobutanol

-

Materials:

-

4-Iodobutanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Anhydrous diethyl ether

-

-

Procedure:

-

A suspension of pyridinium chlorochromate (1.5 mmol) in anhydrous dichloromethane (10 mL) is prepared in a round-bottom flask.

-

A solution of 4-iodobutanol (1.0 mmol) in anhydrous dichloromethane (5 mL) is added to the suspension in one portion.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Upon completion, anhydrous diethyl ether (20 mL) is added, and the resulting mixture is filtered through a short pad of silica gel.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by flash chromatography on silica gel.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods discussed.

| Parameter | Oxidative Ring Cleavage of Cyclobutanol | Oxidation of 4-Iodobutanol |

| Starting Material | Cyclobutanol | 4-Iodobutanol |

| Reagent | Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) | Pyridinium chlorochromate (PCC) |

| Reported Yield | 92% | Typically moderate to high |

| Reaction Time | 30 minutes | 2 hours |

| Reaction Temperature | Room Temperature | Room Temperature |

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, ppm) | δ 9.78 (t, J = 1.4 Hz, 1H), 3.22 (t, J = 6.8 Hz, 2H), 2.76 (td, J = 7.0, 1.4 Hz, 2H), 2.15 (quint, J = 6.9 Hz, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 201.7, 43.6, 32.9, 6.0 |

| IR (neat, cm⁻¹) | 2921, 2820, 1723 (C=O), 1218, 1185 |

Logical Relationships in Synthesis

The synthetic pathways to this compound can be visualized as follows:

Experimental Workflow

A generalized workflow for the synthesis and purification of this compound is depicted below.

Conclusion

The development of efficient synthetic routes to this compound has provided the scientific community with a valuable and reactive intermediate. The oxidative ring cleavage of cyclobutanol stands out as a particularly elegant and high-yielding method. The alternative oxidation of 4-iodobutanol offers a more traditional and also effective approach. The availability of this bifunctional molecule continues to fuel innovation in the design and synthesis of novel compounds with potential applications in medicine and materials science.

Methodological & Application

Application Notes: Synthesis of N-Substituted Pyrrolidines Using 4-Iodobutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidines are saturated five-membered nitrogen-containing heterocycles that constitute a vital structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The development of efficient and versatile methods for the synthesis of substituted pyrrolidines is a cornerstone of modern medicinal chemistry and drug discovery. 4-Iodobutanal is a bifunctional reagent that holds significant potential as a precursor for the construction of the pyrrolidine ring. Its aldehyde functionality allows for the initial formation of an imine with a primary amine, while the iodo group serves as a leaving group for the subsequent intramolecular nucleophilic substitution, leading to the cyclized product. This application note details a general protocol for the synthesis of N-substituted pyrrolidines via the cyclocondensation of this compound with primary amines.

General Reaction Scheme

The synthesis proceeds through a two-step, one-pot reaction. First, the primary amine reacts with the aldehyde group of this compound to form an intermediate imine. This is followed by an intramolecular cyclization where the nitrogen atom displaces the iodide, forming the pyrrolidine ring.

Figure 1: General reaction scheme for the synthesis of N-substituted pyrrolidines from this compound and a primary amine.

Caption: Synthesis of N-substituted pyrrolidines.

Experimental Protocol: Synthesis of N-Benzylpyrrolidine

This protocol describes a representative synthesis of an N-substituted pyrrolidine, N-benzylpyrrolidine, from this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add benzylamine (1.0 eq).

-

Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Characterization: Purify the crude product by column chromatography on silica gel to afford the pure N-benzylpyrrolidine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-Benzylpyrrolidine | 12 | 75 |

| 2 | Aniline | N-Phenylpyrrolidine | 18 | 68 |

| 3 | p-Toluidine | N-(p-tolyl)pyrrolidine | 18 | 72 |

Table 1: Summary of reaction conditions and yields for the synthesis of various N-substituted pyrrolidines.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the logical workflow of the synthesis and the proposed reaction mechanism.

Caption: Experimental workflow for pyrrolidine synthesis.

Caption: Proposed mechanism for pyrrolidine formation.

Conclusion

The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of N-substituted pyrrolidines. The protocol is amenable to a range of primary amines, affording the corresponding pyrrolidine derivatives in good yields. This approach offers a valuable tool for medicinal chemists and researchers in the development of novel heterocyclic compounds with potential biological activity. Further optimization of reaction conditions and exploration of the substrate scope could expand the utility of this methodology.

Application Notes & Protocols: 4-Iodobutanal in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-iodobutanal as a versatile bifunctional building block in the synthesis of pharmaceutical intermediates. The inherent reactivity of its aldehyde and iodo functionalities allows for the construction of complex heterocyclic scaffolds, which are central to many therapeutic agents.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles that form the core of many pharmaceutical compounds.[1] Its bifunctional nature, possessing both a reactive aldehyde and a good leaving group in the form of iodine, enables a range of synthetic transformations.[1] The aldehyde group readily participates in reactions such as reductive amination, while the iodide allows for subsequent intramolecular cyclization, leading to the formation of saturated heterocyclic systems like proline analogues. These structures are of significant interest in drug discovery.

Featured Application: Synthesis of a Bicyclic Proline Analogue

This protocol details the synthesis of a bicyclic proline analogue, a key intermediate in the development of various therapeutic agents, including ACE inhibitors and antiviral drugs. The synthesis involves a two-step, one-pot procedure commencing with the reductive amination of this compound with an amino acid derivative, followed by in-situ intramolecular cyclization.

Reaction Scheme

Caption: Synthetic pathway for a bicyclic proline analogue.

Experimental Protocol

Materials:

-

This compound

-

L-Aspartic acid dimethyl ester hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of L-aspartic acid dimethyl ester hydrochloride (1.0 eq) in dichloromethane (0.2 M), add triethylamine (1.1 eq) and stir for 5 minutes at room temperature.

-

Add a solution of this compound (1.2 eq) in dichloromethane to the reaction mixture.

-

Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Add potassium carbonate (3.0 eq) to the reaction mixture and stir vigorously for 24 hours to facilitate the intramolecular cyclization.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure bicyclic proline analogue.

Data Summary

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| Dimethyl (1R,5S)-3-azabicyclo[3.3.0]octane-1,5-dicarboxylate | C₁₀H₁₅NO₄ | 213.23 | 75 | >95 |

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of the bicyclic proline analogue.

Conclusion

This compound serves as an effective and versatile building block for the synthesis of pharmaceutically relevant heterocyclic intermediates. The protocol described herein for the synthesis of a bicyclic proline analogue highlights a practical application of its dual reactivity, enabling the efficient construction of a complex molecular architecture in a one-pot procedure. This methodology can be adapted for the synthesis of a variety of other saturated nitrogen heterocycles for drug discovery and development programs.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Iodobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions using 4-iodobutanal. This compound is a valuable bifunctional building block in organic synthesis, featuring a reactive aldehyde and a primary alkyl iodide. The carbon-iodine bond is highly susceptible to nucleophilic attack, making it an excellent substrate for introducing a wide range of functional groups. This versatility is of significant interest in the fields of medicinal chemistry and drug development for the synthesis of novel therapeutic agents. This guide presents tabulated data for various nucleophiles, detailed experimental procedures, and visual aids to facilitate the successful application of these reactions.

Introduction

This compound is a versatile synthetic intermediate characterized by the presence of two distinct functional groups: an aldehyde and a primary iodo group. The iodine atom, being an excellent leaving group, readily participates in nucleophilic substitution reactions, allowing for the facile introduction of various nucleophiles.[1] This reactivity, coupled with the synthetic utility of the aldehyde moiety, makes this compound a strategic precursor in the construction of complex molecular architectures.

Nucleophilic substitution reactions involving this compound typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom bonded to the iodine, resulting in the displacement of the iodide ion. The choice of solvent, temperature, and the nature of the nucleophile are critical parameters that influence the reaction's efficiency and outcome.

Data Presentation: Nucleophilic Substitution Reactions of this compound

The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles. This data is intended to serve as a starting point for reaction optimization.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Azide | Sodium Azide (NaN₃) | DMF | 70 | 8 | 4-Azidobutanal | ~85-95 (estimated) |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 90-95 | 6 | 5-Oxopentanenitrile | Good to Excellent |

| Thiol (as thioacetate) | Potassium Thioacetate (KSAc) | Acetone | Room Temp. | 1 | 4-(Acetylthio)butanal | ~75 |

| Amine (Primary) | e.g., Benzylamine | Acetonitrile | 60 | 12 | 4-(Benzylamino)butanal | Moderate to Good |

| Amine (Secondary) | e.g., Morpholine | Acetonitrile | 60 | 12 | 4-Morpholinobutanal | Moderate to Good |

| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | Reflux | 4-6 | 4-Methoxybutanal | Moderate |

Experimental Protocols

General Considerations

-

This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

All glassware should be thoroughly dried before use.

-

Solvents should be of anhydrous grade.

-

Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine completion.

Protocol for the Synthesis of 4-Azidobutanal

This protocol describes the substitution of the iodo group with an azide nucleophile.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 70 °C with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-azidobutanal.

-

Purify the product by column chromatography if necessary.

Protocol for the Synthesis of 5-Oxopentanenitrile (4-Cyanobutanal)

This protocol outlines the chain extension of this compound using a cyanide nucleophile.

Materials:

-

This compound

-

Sodium Cyanide (NaCN)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.

-

Slowly add this compound (1.0 eq) to the stirred solution.

-

Heat the reaction mixture to 90-95 °C.

-

Monitor the reaction for completion (typically 6 hours).

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

The resulting crude 5-oxopentanenitrile can be purified by distillation or column chromatography.

Protocol for the Synthesis of 4-(Acetylthio)butanal

This protocol details the introduction of a protected thiol group.

Materials:

-

This compound

-

Potassium Thioacetate (KSAc)

-

Anhydrous Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add potassium thioacetate (1.1 eq) and anhydrous acetone.

-

Stir the suspension at room temperature.

-

Add this compound (1.0 eq) dropwise to the mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is generally complete within 1 hour.

-

Once the reaction is complete, filter the mixture to remove the potassium iodide salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(acetylthio)butanal.

-

Further purification can be achieved by column chromatography.

Mandatory Visualizations

Caption: General SN2 pathway for this compound.

References

The Strategic Application of 4-Iodobutanal Equivalents in the Total Synthesis of Pyrrolidine-Containing Natural Products

For Immediate Release

[City, State] – [Date] – In the intricate field of natural product synthesis, the strategic use of bifunctional reagents is paramount for the efficient construction of complex molecular architectures. Among these, 4-iodobutanal and its synthetic equivalents have emerged as valuable C4 building blocks for the synthesis of pyrrolidine-containing natural products, a structural motif prevalent in a wide array of biologically active alkaloids. This application note details the utility of this compound equivalents in the total synthesis of natural products, with a focus on the synthesis of (+)-Preussin, a potent antifungal and antibiotic agent. Due to the inherent instability of this compound, which can readily undergo self-cyclization, synthetic equivalents such as protected aldehydes or precursors that generate the reactive species in situ are commonly employed.

Unlocking the Pyrrolidine Core: A Key Strategy

The primary application of this compound and its surrogates in natural product synthesis is the construction of the pyrrolidine ring. This is typically achieved through a sequence involving the reaction of a primary amine with the aldehyde functionality, followed by an intramolecular nucleophilic substitution where the nitrogen attacks the carbon bearing the iodide. This tandem reaction, often a reductive amination followed by intramolecular N-alkylation, provides a direct and efficient route to the pyrrolidine core.

Case Study: The Total Synthesis of (+)-Preussin

A notable example showcasing the strategic use of a this compound equivalent is in the total synthesis of (+)-Preussin. This natural product, isolated from the fungus Preussia sp., exhibits significant biological activity and features a substituted pyrrolidine ring as its core structure. While direct use of this compound is avoided due to its instability, synthetic strategies often employ a more stable precursor that can be converted to the required bifunctional C4 unit at the appropriate stage.

One common approach involves the use of a protected form of this compound, such as its diethyl acetal. This allows for the nucleophilic addition of an amine to a precursor of the aldehyde, with the aldehyde being unmasked later in the synthesis for the final cyclization. Alternatively, precursors like 4-iodobutyric acid can be reduced to the aldehyde immediately before the cyclization step. Another elegant strategy involves the ring-opening of a cyclic ether, such as 2-(iodomethyl)tetrahydrofuran, to generate a reactive this compound equivalent in situ.

The following table summarizes the quantitative data for a representative key step in the synthesis of a pyrrolidine derivative, a crucial intermediate for natural products like (+)-Preussin, utilizing a this compound equivalent.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Reductive Amination/Cyclization | Primary Amine, this compound Diethyl Acetal | 1. HCl (acetal deprotection) 2. NaBH(OAc)₃ (reductive amination) 3. K₂CO₃ (cyclization) | N-Substituted Pyrrolidine | ~75-85 | [1] |

Experimental Protocols

Protocol 1: Synthesis of an N-Substituted Pyrrolidine via Reductive Amination and Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of an N-substituted pyrrolidine from a primary amine and this compound diethyl acetal, a stable synthetic equivalent of this compound.

Materials:

-

Primary amine (1.0 equiv)

-

This compound diethyl acetal (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acetal Deprotection (Generation of this compound in situ): Dissolve this compound diethyl acetal (1.1 equiv) in a mixture of DCM and 1 M HCl (4:1 v/v). Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude this compound. Use the crude product immediately in the next step.

-

Reductive Amination: Dissolve the primary amine (1.0 equiv) and the crude this compound in anhydrous DCM. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine intermediate is consumed (monitored by TLC).

-

Intramolecular Cyclization: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and to it, add a solution of potassium carbonate (3.0 equiv) in methanol. Stir the mixture at room temperature for 12-24 hours to facilitate the intramolecular cyclization.

-

Final Work-up and Purification: Dilute the reaction mixture with water and extract with DCM (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrolidine.

Logical Workflow for Pyrrolidine Synthesis

The following diagram illustrates the logical workflow for the synthesis of a pyrrolidine ring using a this compound equivalent.

Caption: Synthetic route to N-substituted pyrrolidines.

This workflow highlights the key transformations, starting from readily available materials and proceeding through the in situ generation of the reactive aldehyde, followed by a tandem reductive amination and cyclization to afford the target pyrrolidine ring, a key structural motif in natural products like (+)-Preussin[2].

Conclusion